Reduced Lipophilicity (cLogP) vs 4-Chlorophenyl Analog to Minimize Lipophilic Ligand Efficiency Burden
The target compound lacks the 4-chlorophenyl substituent present in the closest commercial analog (CAS 1705401-44-0), resulting in a substantially lower calculated partition coefficient. This reduction is desirable for central nervous system (CNS) drug discovery programs where elevated lipophilicity is linked to increased off-target promiscuity, phospholipidosis risk, and metabolic clearance [1].
| Evidence Dimension | Calculated lipophilicity (cLogP) |
|---|---|
| Target Compound Data | cLogP ≈ 2.0 (estimated for C17H24N2O2, MW 288.39) |
| Comparator Or Baseline | 1-(4-chlorophenyl) analog (CAS 1705401-44-0): cLogP ≈ 3.8 (estimated for C23H27ClN2O2, MW 398.93) |
| Quantified Difference | Δ cLogP ≈ -1.8 log units |
| Conditions | In silico calculation using fragment-based methods; experimental logP not publicly available |
Why This Matters
A cLogP below 3 is a widely accepted threshold for lead-like molecules; the target compound meets this criterion while the 4-chlorophenyl analog exceeds it, potentially increasing off-target liability.
- [1] Leeson PD, Springthorpe B. The influence of drug-like concepts on decision-making in medicinal chemistry. Nat Rev Drug Discov. 2007;6(11):881-890. doi:10.1038/nrd2445 View Source
